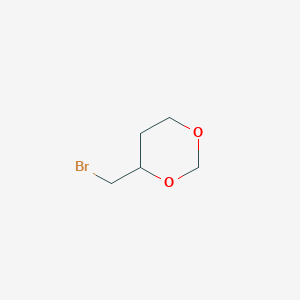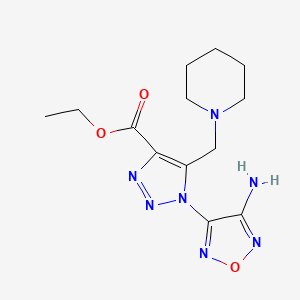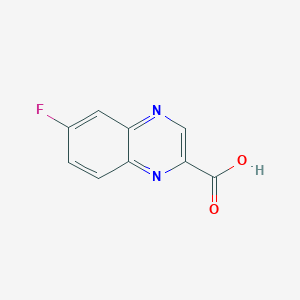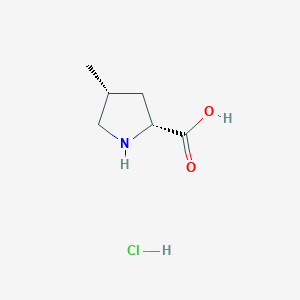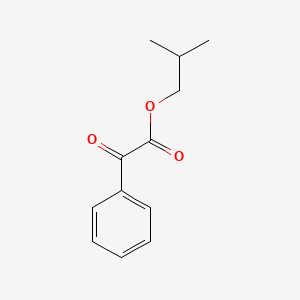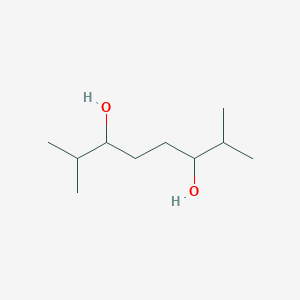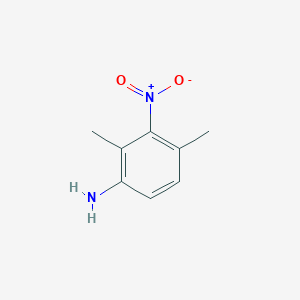
2,4-Dimethyl-3-nitroaniline
概要
説明
2,4-Dimethyl-3-nitroaniline is an aromatic amine and an important organic intermediate . It is also known by other names such as 3-Nitro-2,4-xylidine and Piribedil Impurity 31-d8 .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-nitroaniline has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis
Nitroaniline is referred to as a push–pull molecule due to the intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring .科学的研究の応用
Chemical Reactions and Synthesis
2,4-Dimethyl-3-nitroaniline, a derivative of nitroaniline, has been studied for various chemical reactions and syntheses. For instance, nitroanilines including 2,4-dinitro-, 2-cyano-4-nitro-, and 4-cyano-2-nitroanilines undergo regiospecific acylation at the 3-position to yield 3-formyl or 3-acetyl derivatives. This finding indicates potential applications in organic synthesis, particularly in the formation of specialized compounds through selective reactions (Kawakami & Suzuki, 2000).
Piezoelectric and Optical Properties
Recent research has explored the piezoelectric properties of N,N-dimethyl-4-nitroaniline, highlighting its potential in energy harvesting and solid-state blue emission applications. The study demonstrates the fabrication of highly aligned poly-L-lactic acid polymer microfibers embedded with N,N-dimethyl-4-nitroaniline nanocrystals, revealing exceptional piezoelectric output and solid-state fluorescence, making them promising for energy and optical applications (Baptista et al., 2022).
Molecular and Crystal Structure Analysis
Nitroaniline derivatives, including N,N-dimethyl-4-nitroaniline, have been a subject of crystallographic studies to understand molecular interactions. These studies provide insights into the geometry and electron density distribution in these molecules, which is crucial for understanding their behavior in various applications, such as materials science and molecular electronics (Krygowski & Maurin, 1989).
Dyeing and Textile Applications
Nitroaniline derivatives have been utilized in the synthesis of ligands for dyeing applications. These compounds, derived from nitroaniline, show potential in textile dyeing, demonstrating good antibacterial activity and satisfactory fastness properties. This indicates their potential use in the textile industry for functional and decorative purposes (Jarad, 2016).
Environmental Interactions and Toxicology
The environmental interactions and potential toxicity of nitroanilines, including compounds like 2,4-dimethyl-3-nitroaniline, have been explored. Studies on nitroaromatic compounds, similar in structure to 2,4-dimethyl-3-nitroaniline, have shown that they undergo reductive transformation and may participate in coupling reactions, leading to the formation of potentially more toxic compounds. This research is crucial in understanding the environmental impact and safety of these chemicals (Kadoya et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2,4-dimethyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRYBELDVGNCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-nitroaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)

